3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, substituted at the 3-position with a 4-bromophenyl group and at the 2-position with a thioether-linked 2-oxoethyl moiety bearing a 3,4-dihydroquinoline substituent. The thioether linkage may modulate electronic effects compared to oxygen-based analogs, altering reactivity and intermolecular interactions.
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O2S2/c24-16-7-9-17(10-8-16)27-22(29)21-18(11-13-30-21)25-23(27)31-14-20(28)26-12-3-5-15-4-1-2-6-19(15)26/h1-2,4,6-10H,3,5,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYDNALVWNQDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Br)SCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound features a complex structure with multiple functional groups that may contribute to its biological activity:
- Phenyl Group : The presence of the bromophenyl moiety could enhance lipophilicity and facilitate interactions with biological targets.
- Thieno[3,2-d]pyrimidinone Core : This bicyclic structure is known for various pharmacological activities, particularly in medicinal chemistry.
- Dihydroquinoline Unit : The quinoline ring is associated with diverse biological effects, including antimalarial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains using minimum inhibitory concentration (MIC) assays. These compounds were evaluated against both Gram-positive and Gram-negative bacteria, revealing promising results in their antimicrobial efficacy .
Anticancer Activity
The potential anticancer properties of the compound have been explored through various in vitro studies:
- Mechanism of Action : Compounds containing thieno[3,2-d]pyrimidinone structures have been reported to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cell cycle progression and inhibition of key signaling pathways associated with tumor growth .
- Case Studies : In a comparative study involving several thieno[3,2-d]pyrimidine derivatives, the compound exhibited notable cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values indicated significant potency compared to standard chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have also been documented:
- Inflammation Models : In vivo models of inflammation showed that thieno[3,2-d]pyrimidine derivatives could reduce inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, synthesis methods, and spectral characteristics of analogous compounds:
Electronic and Steric Effects
- Bromophenyl Group : Present in all compounds except 's morpholine derivative. Enhances electron-withdrawing effects and may improve binding affinity in biological targets (e.g., enzyme active sites) .
- Morpholine (): Increases solubility due to its polar oxygen atom but reduces conformational flexibility . Methoxy/Ethoxy Groups (): Electron-donating effects may stabilize aromatic systems, altering π-π stacking interactions .
Spectral Comparisons
- IR Spectroscopy : All bromine-containing compounds show C-Br stretches near 717 cm⁻¹. C=O peaks vary slightly (1745 cm⁻¹ for ketones, ~1650 cm⁻¹ for amides) .
- <sup>1</sup>H-NMR: Aromatic protons appear between δ 6.6–7.9 ppm. Methoxy and ethoxy groups resonate as singlets near δ 3.6–3.9 ppm, while dihydroquinoline protons show complex splitting due to bicyclic rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
